9-(Ethylthio)-2-acridinamine

Description

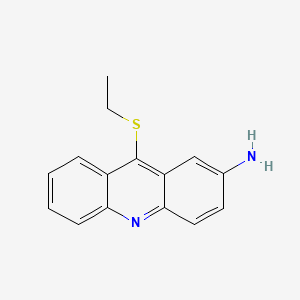

Structure

2D Structure

3D Structure

Properties

CAS No. |

109757-79-1 |

|---|---|

Molecular Formula |

C15H14N2S |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

9-ethylsulfanylacridin-2-amine |

InChI |

InChI=1S/C15H14N2S/c1-2-18-15-11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,2,16H2,1H3 |

InChI Key |

CJNXAKGQDXSALA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C2C=C(C=CC2=NC3=CC=CC=C31)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Ethylthio 2 Acridinamine

Strategies for the Construction of the Acridine (B1665455) Core Relevant to 9-(Ethylthio)-2-acridinamine

The construction of the tricyclic acridine framework is the foundational step in the synthesis of this compound. Both classical and contemporary methods are employed to build this heterocyclic system.

Several named reactions have historically been the cornerstone of acridine synthesis, providing reliable, albeit sometimes harsh, routes to the acridine nucleus.

Bernthsen Acridine Synthesis : This method involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). pharmaguideline.comwikipedia.org The reaction proceeds through acylation of the diarylamine followed by an intramolecular cyclization and dehydration to form the 9-substituted acridine. youtube.com While effective, the high temperatures and often low yields can be limitations. wikipedia.orgyoutube.com The use of polyphosphoric acid can allow for lower reaction temperatures, but with a potential decrease in yield. wikipedia.org

Ullmann Synthesis : The Ullmann condensation is a versatile method for forming C-N bonds and can be adapted for acridine synthesis. ptfarm.plwikipedia.org A common approach involves the copper-catalyzed reaction of an aniline (B41778) with o-chlorobenzoic acid to produce an N-phenylanthranilic acid intermediate. pharmaguideline.comarabjchem.org This intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid to form the corresponding acridone (B373769), which can be converted to a 9-chloroacridine (B74977). pharmaguideline.comarabjchem.orgscribd.com This 9-chloroacridine is a key precursor for introducing various substituents at the 9-position. pharmaguideline.com

Friedländer Annulation : The Friedländer synthesis is a widely used reaction for preparing quinolines and can be extended to acridines. researchgate.netwikipedia.org It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or 1,3-dicarbonyl compound). pharmaguideline.comwikipedia.orgjk-sci.com The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the fused heterocyclic system. wikipedia.org

Table 1: Comparison of Established Acridine Synthesis Pathways

| Reaction Name | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride, High Temp (200-270°C) | Direct formation of 9-substituted acridines; often requires harsh conditions. pharmaguideline.comwikipedia.org |

| Ullmann Synthesis | Aniline, o-Halobenzoic Acid | Copper catalyst, then POCl₃ or H₂SO₄ | Forms a key 9-chloroacridine intermediate; versatile for further functionalization. pharmaguideline.comarabjchem.orgscribd.com |

| Friedländer Annulation | 2-Aminoaryl Ketone, Methylene Ketone | Acid or Base catalyst | Convergent synthesis; builds the quinoline (B57606)/acridine ring from two components. researchgate.netwikipedia.org |

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of one-pot and multicomponent reactions (MCRs) for acridine synthesis. These methods combine three or more reactants in a single operation to construct complex molecules with high structural diversity. acs.org

MCRs for acridine derivatives often involve the condensation of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound like dimedone. acs.orgmdpi.com These reactions can be catalyzed by various agents, including Brønsted acids or heterogeneous catalysts, and are often performed under environmentally friendly conditions, such as using water as a solvent or microwave irradiation to accelerate the reaction. mdpi.comresearchgate.net A key advantage of MCRs is their operational simplicity and the ability to generate libraries of diverse acridine derivatives efficiently. acs.org Mechanistic studies suggest these reactions may proceed through the formation of a Michael adduct intermediate, followed by cyclization. acs.org One-pot procedures have also been developed where reagents are generated in situ; for example, 1,2-diols can be oxidized to aldehydes, which then participate in the acridine-forming cascade without being isolated. rsc.org

Introduction of the Ethylthio Moiety at Position 9

The 9-position of the acridine ring is electronically deficient and, therefore, highly susceptible to nucleophilic attack, especially when a good leaving group is present. pharmaguideline.com This reactivity is exploited to introduce the ethylthio group.

The most common and effective precursor for functionalization at the 9-position is a 9-chloroacridine derivative. orgsyn.orgdntb.gov.ua For the target molecule, this precursor would be 2-amino-9-chloroacridine . This intermediate is typically synthesized via the Ullmann condensation and subsequent cyclization of the corresponding N-phenylanthranilic acid. arabjchem.org

The introduction of the ethylthio group is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, the chloride ion at the 9-position is displaced by an ethylthiolate nucleophile. The sulfur nucleophile can be generated from ethanethiol (B150549) (CH₃CH₂SH) by deprotonation with a suitable base.

The successful thiolation of 9-chloroacridine requires careful selection of reagents and optimization of reaction conditions to ensure high yield and prevent side reactions.

Nucleophile Source : Ethanethiol is the direct source of the ethylthio group. To enhance its nucleophilicity, it is typically converted to its conjugate base, sodium or potassium ethanethiolate (CH₃CH₂S⁻Na⁺/K⁺), by reacting it with a base like sodium hydroxide, potassium hydroxide, or a metal alkoxide.

Solvent : The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which can solvate the cation of the thiolate salt and facilitate the nucleophilic attack. Alcohols can also be used as solvents.

Temperature : The reaction may require heating to proceed at a reasonable rate, although the high reactivity of the 9-chloroacridine substrate often allows for milder conditions compared to other SNAr reactions.

Catalysis : While many SNAr reactions on 9-chloroacridines proceed without a catalyst, copper-catalyzed conditions, reminiscent of the Ullmann condensation for C-S bond formation, can also be employed. wikipedia.org

The general reaction is as follows: 2-Amino-9-chloroacridine + CH₃CH₂S⁻ → this compound + Cl⁻

Regioselective Functionalization at the 2-Amino Position

The primary amino group at the 2-position of the acridine ring is a versatile functional handle that allows for extensive chemical derivatization. This functionalization is generally regioselective, as the exocyclic primary amine is typically more nucleophilic than the endocyclic nitrogen atom of the acridine ring. The reactivity of the amino group allows for the synthesis of a wide array of derivatives through various standard organic transformations.

Acylation : The 2-amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce new functionalities or modify the compound's properties.

Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines at the 2-position.

Sulfonylation : Treatment with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Formation of Schiff Bases : The amino group can condense with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further reactions or as final products themselves.

Derivatization with Amino Acids : The 2-amino group can be coupled with amino acids or their derivatives, such as by forming amide linkages with the carboxyl group of an amino acid. nih.gov This approach can be used to create peptide-acridine conjugates.

These derivatizations allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for developing compounds with specific applications.

Amination Strategies and Control of Selectivity

The introduction of the amino group at the 2-position of the acridine ring requires careful control of regioselectivity. Electrophilic substitution reactions on the acridine nucleus, such as nitration, preferentially occur at the 2- and 7-positions pharmaguideline.com. Therefore, a common strategy involves the nitration of the 9-substituted acridine followed by the reduction of the nitro group to an amine.

Key Amination Strategies:

Nitration-Reduction Sequence: The 9-(ethylthio)acridine can be subjected to nitration using standard conditions (e.g., nitric acid in sulfuric acid). This would likely yield a mixture of 2-nitro and 7-nitro isomers. The separation of these isomers can be challenging and may require chromatographic techniques. Once the desired 2-nitro-9-(ethylthio)acridine is isolated, it can be reduced to this compound using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Starting from a Pre-functionalized Precursor: An alternative approach to control selectivity is to begin the synthesis with a precursor that already contains a nitrogen functionality at the desired position. For example, using 4-nitroaniline (B120555) in the initial Ullmann condensation would lead to a 2-nitroacridone intermediate. This nitro group can be carried through the synthesis and reduced to the amine in the final step. This strategy avoids the issue of isomeric mixtures during the amination of the acridine ring.

Directed Amination: Modern catalytic methods for C-N bond formation could potentially be employed for a more direct and selective amination of the acridine core, although this is a less traditional approach for this specific scaffold.

Advanced Synthetic Innovations Applicable to this compound Analogues

Recent advancements in synthetic organic chemistry offer more efficient and environmentally friendly methods for the synthesis of acridine derivatives.

Green Chemistry Principles in Acridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like acridines. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Solvent-Free Reactions: The Bernthsen acridine synthesis, traditionally carried out at high temperatures with a Lewis acid catalyst like zinc chloride, has been adapted to a solventless reaction catalyzed by p-toluenesulphonic acid (p-TSA) tandfonline.com. This method offers good time economy and better yields compared to the conventional method tandfonline.com.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of acridine derivatives. For instance, a microwave-assisted, one-pot, multi-component pathway using a Co/C catalyst in water has been developed for the high-yield and fast synthesis of acridines rsc.orgelsevierpure.com.

Use of Greener Catalysts: The use of heterogeneous catalysts, such as montmorillonite (B579905) K10, has been reported for the one-pot green synthesis of acridone derivatives ingentaconnect.com. These catalysts can often be recovered and reused, reducing waste.

| Green Chemistry Approach | Catalyst/Conditions | Advantages |

| Solvent-Free Bernthsen Synthesis | p-Toluenesulphonic acid (p-TSA) | Reduced waste, better yields, time-efficient tandfonline.com |

| Microwave-Assisted Synthesis | Co/C catalyst in water | High yields, fast reaction times, use of an eco-friendly solvent rsc.orgelsevierpure.com |

| Heterogeneous Catalysis | Montmorillonite K10 | Catalyst reusability, reduced waste ingentaconnect.com |

Catalytic Approaches for Enhanced Efficiency

Modern catalytic methods can significantly improve the efficiency of key bond-forming steps in the synthesis of acridine analogues.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. A palladium-catalyzed synthesis of acridines has been developed involving a consecutive C=C double bond formation and C-N cross-coupling from readily available starting materials researchgate.net.

Copper-Catalyzed Reactions: Copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils provide a new approach for the one-pot assembly of acridines under precious-metal-free conditions cas.cn.

These catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Structural Modification and Derivatization of this compound for Research Probes

The planar, fluorescent nature of the acridine core makes it an excellent scaffold for the development of research probes for various biological and chemical applications.

Systematic Substituent Variations on the Acridine Framework

Systematic variations of substituents on the acridine framework of this compound can be used to fine-tune its photophysical and biological properties.

Modulation of the 2-Amino Group: The 2-amino group can be acylated, alkylated, or used as a handle to attach other functional groups. These modifications can influence the compound's solubility, cell permeability, and binding affinity to biological targets.

Variation of the 9-Thioalkyl Group: The ethyl group on the sulfur at the 9-position can be replaced with other alkyl or aryl groups to investigate structure-activity relationships. For instance, a series of 9-(phenylthio)acridines have been synthesized and evaluated for their biological activity nih.gov.

Introduction of Additional Substituents: Further functionalization of the acridine ring through electrophilic substitution or other methods can be explored to create a library of analogues with diverse properties.

Chemical Linkages and Hybrid Conjugate Design

The 2-amino group of this compound serves as a convenient point for chemical linkage to other molecules to create hybrid conjugates with specific functions.

Biological Activities and Mechanistic Insights of 9 Ethylthio 2 Acridinamine

Antimicrobial Spectrum and Potency of 9-(Ethylthio)-2-acridinamine

Research into the antimicrobial properties of 9-thioalkylacridines, a class of compounds that includes this compound, has revealed a notable spectrum of activity against various microorganisms. The potency of these compounds has been systematically evaluated to determine their inhibitory and cidal concentrations against clinically relevant bacterial and fungal species nih.gov.

The antibacterial efficacy of 9-thioalkylacridines has been tested against a panel of both Gram-positive and Gram-negative bacteria. Studies have included the Gram-negative species Escherichia coli and the Gram-positive species Staphylococcus aureus and Mycobacterium smegmatis nih.gov. The antimicrobial activity is typically quantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, and the Minimal Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Interactive Table: Antibacterial Activity of 9-Thioalkylacridines

| Organism | Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|---|

| Escherichia coli | ATCC 25922 | 128 | >128 |

| Staphylococcus aureus | ATCC 25923 | 8 - 32 | 16 - 64 |

| Mycobacterium smegmatis | ATCC 19420 | 2 - 8 | 4 - 16 |

Data represents a range of values observed for various 9-thioalkylacridine derivatives as reported in scientific literature nih.gov.

The results indicate that while activity against E. coli is moderate, several 9-thioalkylacridine derivatives show significant potency against Gram-positive bacteria, particularly M. smegmatis and S. aureus nih.gov.

In addition to bacteria, the antifungal potential of 9-thioalkylacridines has been investigated against the yeast Candida albicans, a common cause of opportunistic fungal infections in humans nih.gov. The activity was assessed by determining the MIC and the Minimal Fungicidal Concentration (MFC), which is the lowest concentration of the compound that kills the fungal inoculum.

Interactive Table: Antifungal Activity of 9-Thioalkylacridines

| Organism | Strain | MIC (mg/L) | MFC (mg/L) |

|---|---|---|---|

| Candida albicans | ATCC 90028 | 8 - 32 | 16 - 64 |

Data represents a range of values observed for various 9-thioalkylacridine derivatives as reported in scientific literature nih.gov.

The findings demonstrate that 9-thioalkylacridines possess notable antifungal activity against C. albicans, with potency comparable to their activity against Gram-positive bacteria nih.gov.

The mechanism of action for acridine (B1665455) derivatives has traditionally been attributed to their ability to intercalate into DNA, a consequence of their planar aromatic structure benthamdirect.com. This intercalation disrupts DNA replication and transcription, leading to cell death. However, investigations into the antimicrobial action of 9-thioalkylacridines have suggested a more complex mechanism. Studies have shown that for this specific class of acridines, the ability to intercalate into DNA does not directly correlate with their antimicrobial potency nih.gov. Instead, research indicates that the inhibition of RNA synthesis may be a significant contributor to their antimicrobial effects nih.gov. This suggests that while DNA remains a potential target, these compounds might exert their primary effects by interfering with the transcriptional machinery of the microbial cell.

Broader Biological Activity Research Avenues for this compound Analogues

The versatile acridine scaffold serves as a foundational structure for developing agents targeting a wide array of diseases beyond microbial infections. The core structure has been extensively modified to create derivatives with potential applications in treating parasitic diseases and cancer benthamdirect.comnih.gov.

Acridine derivatives were among the first synthetic drugs used to combat malaria, with quinacrine (B1676205) being a notable example from the World War II era nih.govbohrium.commalariaworld.org. Although its use has declined, the acridine scaffold continues to inspire the development of new antimalarial agents, particularly in the face of growing drug resistance bohrium.commalariaworld.org. The antimalarial activity of acridines is believed to stem from multiple mechanisms, including the well-established interaction with parasite DNA nih.govencyclopedia.pub. Other proposed mechanisms of action include the inhibition of hemozoin formation, a crucial detoxification process for the malaria parasite, and the inhibition of parasitic enzymes like type II topoisomerases encyclopedia.pub. Modern approaches involve creating hybrid molecules that link the acridine core to other pharmacophores, such as artemisinin (B1665778) or quinoline (B57606) moieties, to enhance efficacy and potentially overcome resistance nih.gov.

The planar structure of the acridine ring system allows it to effectively intercalate between the base pairs of double-stranded DNA, which is the primary basis for its anticancer properties benthamdirect.comproquest.com. This physical insertion into the DNA helix interferes with the cellular machinery involved in replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cancer cells benthamdirect.com. Beyond simple intercalation, acridine derivatives have been identified as potent inhibitors of key nuclear enzymes, particularly topoisomerases I and II benthamdirect.comnih.gov. These enzymes are critical for managing DNA topology during cellular processes, and their inhibition by acridine compounds leads to catastrophic DNA damage and cell death. The nature and position of substituents on the acridine core are critical determinants of biological activity and selectivity, making it a highly adaptable scaffold for the design of novel anticancer agents benthamdirect.com.

Antiviral and Other Therapeutic Considerations

The acridine scaffold is a component of various compounds investigated for their antiviral properties against a range of viruses. researchgate.net For instance, certain bis-acridine derivatives have demonstrated protective effects against Herpes Simplex Virus (HSV) infection in Vero cells. Similarly, studies on other acridine derivatives have highlighted their inhibitory effects on the multiplication of HSV-2. researchgate.net

More recently, with the emergence of new viral threats, the focus has shifted to include other viruses. Notably, 9-aminoacridine (B1665356) derivatives, such as the antimalarial drugs pyronaridine (B1678541) and quinacrine, have shown in vitro activity against SARS-CoV-2. nih.gov Pyronaridine, in particular, was found to inhibit the SARS-CoV-2 PLpro enzyme, which is crucial for viral replication. nih.gov The antiviral activity of these derivatives appears to be influenced by the nature of the side chain at the 9-position and the pattern of halogenation on the acridine ring system. nih.gov

Beyond antiviral applications, acridine derivatives have been explored for other therapeutic uses, including as antibacterial, antimalarial, and anticancer agents. mdpi.comresearchgate.net Their potential in the context of neurodegenerative conditions like Alzheimer's disease is also an area of active investigation. nih.gov

| Compound | Virus | Assay/Cell Line | Activity (IC50) | Cytotoxicity (CC50) |

|---|---|---|---|---|

| Pyronaridine | SARS-CoV-2 | A549 + ACE2 cells (pretreatment) | 0.23 µM | 11.53 µM |

| Quinacrine | SARS-CoV-2 | A549 + ACE2 cells (pretreatment) | 0.19 µM | 9.24 µM |

| 9c (a novel 9-aminoacridine analog) | SARS-CoV-2 | U2-OS ACE2 GFP 1-10 and 1-11 | ≤ 0.42 µM | ≥ 4.41 µM |

Enzyme Inhibition Profiles Beyond Antimicrobial Action (e.g., Cholinesterases)

Acridine derivatives have been identified as potent inhibitors of various enzymes, with cholinesterases being a significant target of interest, particularly in the context of Alzheimer's disease. frontiersin.orgresearchgate.net Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's. frontiersin.org

Numerous studies have synthesized and evaluated novel acridine derivatives for their ability to inhibit these enzymes. For example, certain 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines have been investigated, with some showing effective BChE inhibition. frontiersin.orgnih.gov Specifically, dihydroacridine derivatives with dibenzyloxy and diphenethyl substituents in the phosphoryl moiety were found to be the most active against BChE. nih.gov Molecular docking studies have helped to elucidate the mechanism of inhibition, explaining the observed efficacy and selectivity of these compounds. nih.gov The goal of this research is often to develop multifunctional drugs that not only inhibit cholinesterases but also possess other beneficial properties, such as antioxidant activity. nih.gov

| Compound Type/Name | Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Dihydroacridine derivative 1d (dibenzyloxy substituent) | BChE | 2.90 ± 0.23 µM |

| Dihydroacridine derivative 1e (diphenethyl substituent) | BChE | 3.22 ± 0.25 µM |

| Acridine derivative 2d | BChE | 6.90 ± 0.55 µM |

Molecular Mechanisms of Action of this compound and Acridine Analogues

The biological effects of acridine compounds are largely attributed to their ability to interact with nucleic acids and associated enzymes. While the specific mechanisms of this compound have not been extensively detailed, the actions of its analogues provide a framework for understanding its potential molecular targets.

DNA Intercalation: Biophysical Characterization and DNA-Binding Affinity

A primary mechanism of action for many acridine derivatives is their ability to intercalate into DNA. wiserpub.com This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. farmaciajournal.commdpi.com This interaction is stabilized by non-covalent forces, including hydrophobic and van der Waals interactions, as well as potential ionic bonds between the acridine molecule and the phosphate (B84403) backbone of DNA. farmaciajournal.commdpi.com

The intercalation of acridine compounds can lead to significant conformational changes in the DNA structure, which can interfere with essential cellular processes like DNA replication, transcription, and repair. farmaciajournal.com Biophysical studies, including spectrophotometry and viscosity measurements, are used to characterize this binding. For example, the interaction of 9-phenyl acridine with calf thymus DNA has been shown to occur via partial intercalation in the minor groove. nih.gov The binding affinity of different acridine derivatives to DNA can vary, with binding constants (Kb) often in the range of 104 to 106 M-1, indicating a strong interaction. mdpi.commdpi.com

| Compound | DNA Type | Binding Constant (Kb) (M-1) |

|---|---|---|

| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide (3f) | ctDNA | 1.0 x 106 |

| 3,9-disubstituted acridine derivatives | - | 2.81–9.03 × 104 |

Topoisomerase Enzyme Modulation (Type I and II Inhibition)

Flowing from their ability to intercalate into DNA, many acridine derivatives function as inhibitors of topoisomerase enzymes. farmaciajournal.com Topoisomerases (Topo I and Topo II) are crucial for managing DNA topology during processes like replication and transcription. mdpi.com Acridine-based drugs can interfere with the function of these enzymes, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer activity. arabjchem.orgnih.gov

Amsacrine, a 9-anilinoacridine (B1211779) derivative, was the first compound of this class identified as a topoisomerase II poison. nih.gov These "poisons" act by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA, which leads to the accumulation of DNA strand breaks. mdpi.com However, this mechanism can also lead to therapy-related secondary leukemias. iiarjournals.org Consequently, there is interest in developing catalytic inhibitors of topoisomerases that block the enzyme's activity without generating these DNA breaks. iiarjournals.org Some 9-aminoacridine derivatives have been developed as such catalytic inhibitors. iiarjournals.org Studies have shown that different acridine derivatives can exhibit preferential inhibition of either Topoisomerase I or Topoisomerase IIα, with some compounds showing inhibitory activity in the micromolar range. mdpi.comnih.gov

| Compound | Enzyme | Activity |

|---|---|---|

| Compound 8 (Acridine-triazole hybrid) | Topoisomerase IIB | IC50 = 0.52 µM |

| Compound 9 (Acridine-triazole hybrid) | Topoisomerase IIB | IC50 = 0.86 µM |

| 3,9-disubstituted acridines (17a–17j) | Topoisomerase I | ~20-fold more potent than against Topo IIα |

Telomerase Interaction and Biological Consequences

Telomerase is another important target for acridine-based compounds. This enzyme is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes, and is overexpressed in the majority of cancer cells. The guanine-rich sequences of telomeric DNA can fold into four-stranded structures known as G-quadruplexes. nih.gov

A key mechanism by which acridine derivatives inhibit telomerase is through the stabilization of these G-quadruplex structures. nih.gov By binding to and stabilizing the G-quadruplex, these compounds prevent telomerase from accessing the end of the telomere, thereby inhibiting its elongation. nih.gov This leads to progressive telomere shortening and can ultimately induce senescence or apoptosis in cancer cells. acs.org The affinity of acridines for G-quadruplex DNA has been shown to correlate with their telomerase inhibitory potency. nih.govresearchgate.net For example, rationally designed trisubstituted acridine derivatives have been shown to be potent and selective telomerase inhibitors. nih.gov

Interactions with Other Cellular and Subcellular Targets

While DNA and its associated enzymes are the most studied targets of acridine derivatives, research has identified other cellular and subcellular interactions that contribute to their biological effects.

One such target is the ribosome biogenesis machinery. 9-Aminoacridine has been shown to inhibit both the transcription of ribosomal RNA (rRNA) precursors by RNA polymerase I and the subsequent processing of these precursors. nih.gov This rapid halt in the production of new ribosomes is a significant stressor for proliferating cells.

In the context of telomere biology, beyond direct G-quadruplex interaction, acridine derivatives can also modulate the function of shelterin proteins, which are essential for telomere protection. nih.govtandfonline.com For instance, certain acridine compounds can block the binding of the telomeric repeat-binding factor 1 (TRF1) to telomeric DNA. nih.govtandfonline.com This can lead to an upregulation of telomeric repeat-containing RNA (TERRA), which in turn can further destabilize the binding of TRF1. tandfonline.com Other acridine derivatives have been found to interact with and destabilize another secondary DNA structure in telomeres called the i-motif, which also results in the modulation of TERRA transcription. nih.govtandfonline.com

Furthermore, the mechanism of action for some 9-aminoacridine-based drugs has been linked to effects on various signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways. nih.govfrontiersin.org

Research on this compound's Role in P-glycoprotein Modulation and Multidrug Resistance Reversal Remains Undisclosed

Despite extensive searches of scientific literature and databases, no specific research findings or detailed data are currently available regarding the direct role of the chemical compound This compound in the modulation of P-glycoprotein (P-gp) or the reversal of multidrug resistance (MDR).

P-glycoprotein, a well-characterized ATP-binding cassette (ABC) transporter, is a key player in the development of MDR in cancer cells. It functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The inhibition of P-gp is a significant strategy in overcoming MDR.

While the broader class of acridine and thioacridine derivatives has been investigated for their potential as MDR modulators, specific studies focusing on this compound are absent from the public domain. Research on other thioacridine derivatives has suggested that certain compounds within this chemical family can indeed interact with P-gp and inhibit its function. For instance, some studies have demonstrated that specific thioacridine analogues can block the efflux activity of P-gp and even downregulate the expression of the mdr1 gene, which codes for this transporter protein.

These findings in related compounds suggest a potential avenue of investigation for this compound. However, without direct experimental evidence, its specific effects on P-gp activity, its mechanism of action, and its efficacy in reversing multidrug resistance in cancer cell lines remain unknown. Consequently, no data tables detailing its potency, substrate specificity, or comparative efficacy can be provided at this time.

Further research is required to elucidate the biological activities of this compound and to determine if it shares the P-glycoprotein modulating properties observed in other related thioacridine structures. Such studies would be essential to ascertain its potential as a therapeutic agent for overcoming multidrug resistance in clinical settings.

Structure Activity Relationship Sar and Advanced Computational Studies of 9 Ethylthio 2 Acridinamine

Fundamental SAR Principles Governing Acridine (B1665455) Biological Activity

The biological activities of acridine derivatives are deeply rooted in their distinct chemical structure. The relationship between the molecular architecture of these compounds and their therapeutic or toxic effects is a cornerstone of their development as medicinal agents. Key structural features, including the planarity of the tricycle, aromaticity, and the nature of substituents, collectively determine the interaction with biological targets.

The acridine scaffold is a polycyclic, nitrogen-containing heterocycle characterized by a rigid and planar structure mdpi.com. This planarity is a critical factor in the primary mechanism of action for many acridine derivatives: intercalation into DNA mdpi.comwiserpub.commdpi.com. Intercalation involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix wiserpub.com. This process disrupts the normal function and structure of DNA, interfering with processes like replication and transcription, which can lead to cell cycle arrest and apoptosis, forming the basis of their anticancer properties wiserpub.comnih.govrsc.org.

The aromatic nature of the acridine ring system facilitates π-π stacking interactions with the DNA base pairs, which helps to stabilize the drug-DNA complex wiserpub.com. Computational studies have shown that acridine exhibits well-defined π orbitals (HOMO and LUMO) on its aromatic rings, suggesting that charge transfer within the molecule is a key component of its pharmacological activity nih.gov. The mode of binding is further stabilized by van der Waals forces and, depending on the substituents, ionic bonds between the compound and the phosphate (B84403) backbone of DNA mdpi.com. The ability of the planar acridine skeleton to intercalate into DNA is a defining characteristic that has driven its exploration for various therapeutic applications nih.gov.

While the acridine core provides the necessary planarity for DNA intercalation, the substituents attached to this ring system modulate the biological activity, potency, and selectivity. The electronic and steric properties of these substituents play a pivotal role.

Electronic Effects: The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the molecule's properties. Electron-donating groups can increase the electron density of the acridine ring, potentially enhancing interactions with biological targets nih.govnih.gov. For instance, studies on 9-anilinoacridines have shown that the presence of an electron-donating substituent at the 1' and 2' positions of the anilino ring improves DNA binding nih.gov. Conversely, electron-withdrawing groups can influence the molecule's acidity and its ability to remain neutral at physiological pH, a characteristic that can affect cytotoxicity and selective antitumor activity nih.gov. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing ability of a substituent; a more negative value indicates a stronger electron-donating ability, which has been correlated with increased efficacy in some contexts nih.gov.

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can either facilitate or impede binding to a target site. Bulky substituents can prevent the acridine molecule from effectively intercalating into DNA nih.gov. For example, steric hindrance caused by the direct attachment of a guanidine (B92328) group to the acridine moiety was found to result in minor groove binding instead of the expected intercalation mdpi.com. However, in other cases, the specific positioning and size of a group can lead to more selective and potent interactions with other biological targets, such as enzymes like topoisomerase nih.govresearchgate.net. The interplay between a substituent's position and its physicochemical properties often has a more significant impact on antitumor potency than the nature of the substituent group itself nih.gov.

Specific SAR of 9-(Ethylthio)-2-acridinamine Analogues

The specific substitution pattern of this compound, with an ethylthio group at the C9 position and an amino group at the C2 position, confers a distinct pharmacological profile. The SAR of this compound can be understood by analyzing the individual and combined contributions of these functional groups.

The C9 position of the acridine ring is a critical site for substitution, and the nature of the group at this position profoundly influences biological activity. While 9-aminoacridines are widely studied, the introduction of a sulfur-containing moiety, such as the ethylthio group, introduces unique properties. Thioether and thiourea (B124793) substituents at C9 have been investigated for their biological activities nih.govresearchgate.net.

The ethylthio group (-S-CH2CH3) is a thioether that can influence the molecule's lipophilicity, which affects its ability to cross cell membranes and enter the active site. The sulfur atom, with its available lone pairs of electrons, can also participate in specific interactions with biological targets. Research on related compounds suggests a potential relationship between biological activity and the ability to cleave the S-C9 bond within the acridine structure researchgate.net.

The table below illustrates how different substituents at the C9 position of a generalized acridine scaffold can impact biological activity, highlighting the importance of this position for efficacy.

| General Acridine Scaffold | Substituent at C9 | General Biological Activity Noted |

| -NH2 (Amino) | Potent DNA intercalators, anticancer activity ceon.rs | |

| -Cl (Chloro) | Often used as a precursor for synthesis nih.gov | |

| -NHSO2CH3 (Sulfonamide) | Participates in H-bond formation, ensuring binding selectivity nih.gov | |

| -SR (Thioether) | Influences lipophilicity and potential for S-C9 bond cleavage researchgate.net |

This table provides a generalized view based on the literature of acridine derivatives.

The presence and position of amino groups on the acridine ring are crucial for biological activity, particularly antimicrobial and antitumor effects researchgate.net. The 2-amino group in this compound is expected to be a significant contributor to its potency and selectivity.

SAR studies have demonstrated that the presence of an electron-donating group, such as an amino or methoxy (B1213986) group, at the C2 position of the acridine ring can increase anticancer activity ceon.rs. In the context of Treg (regulatory T cell) inhibition, a library of 9-aminoacridine (B1665356) derivatives was screened, and specific substitutions were found to be essential for downregulating the transcription factor FoxP3, indicating that the 2-amino group can contribute to target selectivity nih.gov.

The following table shows hypothetical comparative data illustrating the influence of a C2-substituent on the potency of a 9-substituted acridine derivative.

| 9-Substituted Acridine | Substituent at C2 | Hypothetical IC50 (µM) | Effect on Potency |

| -H (Unsubstituted) | 10.5 | Baseline | |

| -OCH3 (Methoxy) | 5.2 | Increased potency ceon.rs | |

| -NH2 (Amino) | 2.8 | Significantly increased potency ceon.rsnih.gov |

This table is illustrative, based on general SAR principles described in the literature, to demonstrate the positive impact of a C2-amino group.

For the antibacterial activity of acridines, several parameters have been identified as obligatory. These include the formation of a cation, a high level of ionization at neutral pH, and a sufficiently large planar molecular surface area researchgate.net. The structure of this compound is well-suited to meet these requirements.

Cationic Ionization: The antibacterial action of acridines is strongly dependent on their ionization state. The nitrogen atom within the acridine ring (at position 10) and the exocyclic 2-amino group are basic centers that can accept a proton at physiological pH (around 7.3). This protonation results in a cation, which is crucial for binding to the negatively charged surfaces of bacteria and interacting with nucleic acids rsc.orgresearchgate.net. A high degree of ionization ensures a sufficient concentration of the active cationic form.

Molecular Surface Area: A planar surface area of at least 38 square angstroms has been cited as a requirement for the antibacterial activity of acridines researchgate.net. This large, flat surface is necessary for effective intercalation between DNA base pairs, the primary mode of action for their antimicrobial effects. The tricyclic aromatic system of the acridine core in this compound provides this required planar surface. The combination of a large planar area and a positive charge allows the molecule to bind effectively to bacterial DNA and disrupt cellular processes. The extent and positioning of these positive charges and hydrophobic residues are influential in determining antimicrobial activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique aimed at establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, QSAR models can be instrumental in predicting its efficacy, optimizing its structure for enhanced activity, and understanding the key molecular features that govern its biological function.

Development and Validation of Predictive QSAR Models

The development of a robust QSAR model for this compound and its analogs involves a systematic, multi-step process. researchgate.net The initial and most critical step is the compilation of a high-quality dataset comprising a series of structurally related acridine derivatives with experimentally determined biological activities. researchgate.net

Model Development: The process begins by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. nih.gov Multiple linear regression (MLR) is a common technique used to create the QSAR equation, which links the biological activity (the dependent variable) to various calculated molecular descriptors (the independent variables). mdpi.com The goal is to identify the best set of descriptors that yields a statistically significant and stable model. mdpi.com

Model Validation: Validation is crucial to ensure the model is robust, reliable, and not a result of chance correlation. researchgate.net It is performed through two primary methods:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are employed on the training set. In this method, one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. A high cross-validated correlation coefficient (q²) value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: The predictive capacity of the model is assessed using the external test set. mdpi.com The model's ability to accurately predict the activities of these compounds is evaluated by the predictive correlation coefficient (R²_pred) value (typically > 0.6 for a reliable model). nih.gov Additionally, a Y-randomization test is often performed to confirm that the model is not due to a chance correlation by repeatedly randomizing the biological activity data and rebuilding the model. nih.gov

A well-validated QSAR model can then be used to screen virtual libraries of related compounds, prioritizing the synthesis of novel derivatives with potentially higher activity.

Physicochemical Descriptors and Their Statistical Correlation with Activity

The predictive power of a QSAR model is entirely dependent on the chosen molecular descriptors. nih.gov These numerical values represent different physicochemical properties of the molecule. For a compound like this compound, descriptors can be categorized as follows:

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a key descriptor representing the molecule's lipophilicity, which influences its ability to cross cell membranes.

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using quantum mechanical methods and can relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Steric/Topological Descriptors: These descriptors quantify the size and shape of the molecule. Examples include molecular weight, molecular volume, topological surface area (TPSA), and connectivity indices. nih.gov They are crucial for understanding how the molecule fits into a biological target's binding site.

The statistical correlation between these descriptors and the biological activity is established using regression analysis. A hypothetical QSAR equation might look like:

Biological Activity (log 1/IC₅₀) = β₀ + β₁(LogP) - β₂(LUMO) + β₃(TPSA)

In this equation, the coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's influence on the activity.

Below is an illustrative data table of physicochemical descriptors for a hypothetical series of this compound analogs and their correlation with activity.

| Compound | LogP | LUMO (eV) | TPSA (Ų) | Observed Activity (log 1/IC₅₀) | Predicted Activity (log 1/IC₅₀) |

| Analog 1 | 3.5 | -1.85 | 65.4 | 5.8 | 5.9 |

| Analog 2 | 4.1 | -1.92 | 65.4 | 6.3 | 6.2 |

| Analog 3 | 3.6 | -2.10 | 75.8 | 5.5 | 5.4 |

| Analog 4 | 4.5 | -1.88 | 65.4 | 6.7 | 6.6 |

| Analog 5 | 3.2 | -1.79 | 65.4 | 5.4 | 5.5 |

Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools to investigate the properties and interactions of this compound at an atomic level, offering insights that complement experimental studies.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or nucleic acid. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-target complex.

Methodology: The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. The ligand's structure is typically optimized to its lowest energy conformation. Docking software, such as AutoDock, then systematically samples various orientations and conformations of the ligand within the target's binding site, scoring each pose based on a force field that estimates the binding affinity (e.g., in kcal/mol). semanticscholar.org

Binding Site Analysis: Based on the known biological activities of acridine derivatives, likely targets for this compound include DNA and enzymes like topoisomerase. researchgate.netmdpi.com After docking, the resulting complex is analyzed to identify key interactions. These can include:

Intercalation: The planar acridine core can insert between DNA base pairs.

Hydrogen Bonds: The 2-amino group and the nitrogen atom in the acridine ring can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The ethylthio group and the aromatic rings can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic acridine system can engage in π-π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) or DNA base pairs.

This analysis provides a structural hypothesis for the compound's mechanism of action.

The following is a representative data table from a hypothetical docking study of this compound with a target protein.

| Docking Pose | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -9.2 | ASP 122, LYS 174 | Hydrogen Bond, Electrostatic |

| 1 | -9.2 | TYR 34 | π-π Stacking |

| 1 | -9.2 | LEU 120, VAL 170 | Hydrophobic |

| 2 | -8.5 | GLU 88 | Hydrogen Bond |

| 2 | -8.5 | PHE 90 | π-π Stacking |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the this compound-target complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov

Applications for this compound:

Conformational Stability: MD can assess the stability of the docking pose. By running a simulation for several nanoseconds, researchers can determine if the key interactions identified in docking are maintained over time.

Interaction Dynamics: These simulations reveal the flexibility of both the ligand and the binding site, showing how they adapt to each other. This can uncover transient interactions or conformational changes that are not apparent from a static model.

Binding Free Energy Calculation: Advanced MD-based methods can be used to calculate the binding free energy more accurately than docking scores, providing a better correlation with experimental binding affinities.

MD simulations offer a deeper understanding of the physical basis for the compound's affinity and specificity for its target. nih.gov

Quantum Mechanical Calculations (DFT, etc.) for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. nih.gov For this compound, DFT can provide fundamental insights into its intrinsic chemical nature. nih.gov

Key Applications:

Geometric Optimization: DFT is used to find the most stable 3D conformation of the molecule, which is a prerequisite for docking and QSAR studies. nih.gov

Electronic Property Analysis: QM methods can calculate a range of electronic descriptors. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions.

Reactivity Descriptors: The energies of the HOMO and LUMO are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is often correlated with chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Charge Distribution: Calculating partial atomic charges (e.g., Mulliken or NBO charges) helps in understanding the molecule's polarity and its potential for electrostatic interactions with a biological target. nih.gov

These calculations provide a detailed electronic profile of this compound, which underpins its physicochemical properties and biological activity.

In Silico Design and Virtual Screening of Novel this compound Analogues

The development of novel therapeutic agents often begins with the identification of a promising lead compound. In the context of this compound, the lack of initial biological activity data prevents its establishment as a lead compound for any specific therapeutic target. Consequently, there are no reported studies on the in silico design or virtual screening of its analogues.

Should future research establish a significant biological activity for this compound, the subsequent steps in a drug discovery pipeline would likely involve the following computational approaches:

Pharmacophore Modeling: Based on the structure of this compound and its interaction with a biological target, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features required for biological activity.

Virtual Screening: The developed pharmacophore model could then be used to screen large databases of chemical compounds to identify molecules that match the pharmacophoric features. This process, known as virtual screening, can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

Molecular Docking: For target-based drug design, molecular docking simulations could be employed to predict the binding orientation and affinity of this compound and its virtual screening hits within the active site of a target protein.

ADMET Prediction: In silico models could also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like characteristics.

Until foundational biological data for this compound becomes available, these powerful computational tools cannot be effectively utilized to explore its therapeutic potential. The scientific journey of this particular acridine derivative is yet to begin.

Research Applications and Broader Scientific Utility of 9 Ethylthio 2 Acridinamine and Its Derivatives

Application as Fluorescent Probes in Biochemical and Cellular Assays

The fluorescent properties of the acridine (B1665455) ring system are central to the application of 9-(Ethylthio)-2-acridinamine and its analogs in biochemical and cellular studies. These compounds can serve as sensitive probes to visualize and quantify biological molecules and processes.

While specific studies detailing the use of this compound for visualizing biomolecules and cellular organelles are not extensively documented in publicly available literature, the general class of aminoacridines is well-known for this purpose. The planar, lipophilic nature of the acridine core allows for its passive diffusion across cell membranes and subsequent accumulation in specific subcellular compartments, such as lysosomes and mitochondria, depending on the nature of its substituents. The fluorescence of these molecules provides a means to image these organelles. It is plausible that derivatives of this compound could be designed to target and visualize specific biomolecules or organelles, though further research is required to substantiate this potential application.

Acridine derivatives are renowned for their ability to interact with nucleic acids, primarily through a process known as intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the photophysical properties of the acridine molecule, such as an increase in fluorescence quantum yield and lifetime. These changes can be exploited to probe the structure and dynamics of DNA and RNA.

The binding of 9-aminoacridine (B1665356) derivatives to nucleic acids has been shown to be effective, leading to the dissociation of other fluorescent intercalators like ethidium (B1194527) bromide researchgate.net. This displacement assay is a common method to screen for new intercalating agents. While direct studies on this compound are limited, the established behavior of similar acridine compounds suggests its potential as a fluorescent probe for nucleic acids. The ethylthio and amino substituents could influence the binding affinity and specificity, potentially allowing for the development of probes that target specific nucleic acid sequences or conformations.

Table 1: General Characteristics of Acridine Derivatives as Nucleic Acid Probes

| Property | Description |

| Binding Mode | Primarily intercalation between nucleic acid base pairs. |

| Fluorescent Response | Often an enhancement of fluorescence upon binding to DNA or RNA. |

| Applications | DNA and RNA quantification, visualization, and probing of structural changes. |

Utility in Mutagenesis and Genetic Studies

The intercalating nature of acridine compounds is also the basis for their mutagenic activity. By inserting into the DNA helix, they can cause frameshift mutations during DNA replication or repair. Simple acridines are known to be active as frameshift mutagens in various assays, particularly in bacteria and bacteriophage systems google.com.

Development as Chemical Tools for Biological Pathway Elucidation

The ability of acridine derivatives to interact with biological macromolecules, particularly DNA and enzymes, makes them valuable as chemical tools for elucidating biological pathways. By inhibiting the function of specific enzymes or disrupting DNA-protein interactions, these compounds can be used to probe the roles of these components in cellular processes.

Thioacridine and thioacridone derivatives have been explored for a range of pharmacological activities, including enzyme inhibition . The sulfur-containing functional group can play a crucial role in the interaction with biological targets. It is conceivable that this compound and its derivatives could be developed as inhibitors of specific enzymes, such as topoisomerases or kinases, which are often targeted in drug discovery. By observing the cellular effects of such inhibition, researchers can gain insights into the signaling pathways and regulatory networks in which these enzymes participate. However, specific research on this compound in this context is needed to validate its utility as a chemical probe for pathway elucidation.

Advanced Materials Science Applications (e.g., Laser Dyes, Optoelectronics)

The photophysical properties of acridine derivatives, including their strong absorption and emission in the visible region of the electromagnetic spectrum, make them attractive candidates for applications in materials science. Acridine-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), laser dyes, and other optoelectronic devices.

The planar structure of the acridine core facilitates strong π-π stacking interactions, which are important for charge transport in organic electronic materials. Acridine derivatives have been utilized as components in OLEDs, serving as emitters, host materials, or charge-transporting layers google.commdpi.com. While there is no specific literature on the application of this compound in this field, its core structure is conducive to such applications. The ethylthio and amino substituents could be modified to tune the electronic and optical properties of the molecule, potentially leading to the development of new materials for advanced optoelectronic devices. The synthesis of various thioacridine derivatives has been reported, indicating the feasibility of creating a library of compounds for screening in materials science applications researchgate.net.

Table 2: Potential Material Science Applications of Acridine Derivatives

| Application | Role of Acridine Derivative |

| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host Material, Charge-Transporting Layer |

| Laser Dyes | Gain Medium |

| Fluorescent Sensors | Sensing Element |

Concluding Remarks and Future Research Perspectives for 9 Ethylthio 2 Acridinamine

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

The synthesis of 9-(Ethylthio)-2-acridinamine can be approached through several established methods for constructing the acridine (B1665455) core and introducing substituents at the 2 and 9 positions. However, there remains significant scope for the exploration of novel and more efficient synthetic strategies.

Unexplored Synthetic Pathways:

Traditional methods for acridine synthesis, such as the Bernthsen acridine synthesis or the cyclization of N-phenylanthranilic acids, could be optimized for this specific compound. Furthermore, modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, could offer more direct and versatile routes to substituted acridines. For instance, a palladium-catalyzed C-S cross-coupling reaction could be a viable method for introducing the ethylthio group at the 9-position of a pre-functionalized 2-aminoacridine (B1594700) core. Investigation into one-pot synthesis procedures could also streamline the production of this compound and its derivatives, making them more accessible for biological screening. google.com

Derivatization Opportunities:

The 2-amino and 9-ethylthio groups, along with the acridine ring itself, provide multiple sites for derivatization to modulate the compound's physicochemical and pharmacological properties.

| Derivatization Site | Potential Modifications | Desired Outcome |

| 2-Amino Group | Acylation, alkylation, sulfonylation, formation of Schiff bases | Alter solubility, lipophilicity, and hydrogen bonding capacity; introduce targeting moieties. |

| 9-Ethylthio Group | Oxidation to sulfoxide (B87167) or sulfone; variation of the alkyl chain | Modulate electronic properties and steric hindrance at the 9-position, potentially influencing DNA intercalation or enzyme binding. |

| Acridine Ring | Introduction of substituents (e.g., halogens, nitro, alkyl groups) at other positions | Fine-tune the electronic and steric properties of the entire molecule to enhance target specificity and reduce off-target effects. |

Systematic derivatization efforts, guided by structure-activity relationship (SAR) studies, will be crucial in developing analogues with improved therapeutic profiles. nih.govnih.gov

Rational Drug Design Paradigms for Enhanced Specificity and Potency

Rational drug design, leveraging computational and structural biology approaches, offers a powerful strategy to optimize the therapeutic potential of this compound. The planar structure of the acridine core strongly suggests that DNA intercalation is a primary mechanism of action, a hallmark of many acridine-based anticancer agents. nih.govnih.gov

Future research should focus on:

Target Identification and Validation: While DNA is a likely target, it is essential to identify specific DNA sequences or structures (e.g., G-quadruplexes) with which the compound preferentially interacts. acs.org Additionally, other potential targets, such as topoisomerase enzymes, which are often inhibited by acridine derivatives, should be investigated. nih.govnih.gov

Molecular Modeling and Docking Studies: Computational docking simulations can predict the binding modes of this compound and its derivatives with various biological targets. These studies can elucidate key interactions and guide the design of new analogues with enhanced binding affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives and subsequent biological evaluation will be critical to establish robust SARs. This will involve correlating specific structural modifications with changes in biological activity, providing valuable insights for the design of more potent and selective compounds. researchgate.net For example, modifications to the ethylthio group could influence interactions within the minor groove of DNA, while changes to the 2-amino group could affect solubility and interactions with the phosphate (B84403) backbone.

By integrating these rational design strategies, it will be possible to develop second-generation compounds based on the this compound scaffold with improved efficacy and a better safety profile. manchester.ac.ukbenthamscience.com

Advanced Mechanistic Characterization through Multi-Omics and Systems Biology

To fully understand the biological effects of this compound, a comprehensive characterization of its mechanism of action is necessary. Modern high-throughput technologies, collectively known as "omics," coupled with systems biology approaches, can provide an unbiased and holistic view of the cellular response to this compound.

Potential Multi-Omics Approaches:

| Omics Technology | Potential Insights |

| Genomics/Transcriptomics | Identify changes in gene expression patterns in response to treatment, revealing pathways that are modulated by the compound. |

| Proteomics | Analyze alterations in protein expression and post-translational modifications, providing a more direct link to cellular function. |

| Metabolomics | Profile changes in small-molecule metabolites, offering a snapshot of the metabolic state of the cell and identifying metabolic pathways affected by the compound. |

By integrating data from these different omics layers, a more complete picture of the drug's mechanism can be constructed. Systems biology can then be used to model the complex network of interactions and predict the downstream effects of the compound. This approach can help in identifying biomarkers for drug response and potential mechanisms of resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. dovepress.comuc.pt These technologies can be applied to accelerate the discovery and optimization of novel derivatives of this compound.

Applications of AI and ML:

Predictive Modeling: ML models can be trained on existing datasets of acridine derivatives to predict the biological activity of new, unsynthesized compounds. arxiv.orgnih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired pharmacological properties, it can generate novel derivatives that are likely to be active.

Analysis of High-Content Screening Data: AI algorithms can be used to analyze the large and complex datasets generated by high-content screening and multi-omics experiments, identifying subtle patterns and correlations that may not be apparent to human researchers.

The integration of AI and ML into the research pipeline for this compound has the potential to significantly shorten the timeline from initial discovery to the identification of a viable clinical candidate. nih.gov

Development of Collaborative Research Frameworks for Translational Applications

The successful translation of a promising compound from the laboratory to the clinic requires a concerted and collaborative effort from researchers across multiple disciplines. For a compound like this compound, establishing a collaborative research framework will be essential for its future development.

Key Components of a Collaborative Framework:

Academia-Industry Partnerships: Collaborations between academic researchers with expertise in acridine chemistry and pharmacology and pharmaceutical companies with experience in drug development and clinical trials can provide the necessary resources and expertise to advance the compound through the preclinical and clinical stages.

Interdisciplinary Research Teams: A successful translational research program will require a team with diverse expertise, including medicinal chemists, molecular and cell biologists, pharmacologists, toxicologists, and clinicians.

Open Science and Data Sharing: The establishment of platforms for sharing data and research findings can accelerate progress and avoid duplication of effort. This can foster a more collaborative and efficient research environment.

Patient Advocacy Group Engagement: Involving patient advocacy groups can provide valuable insights into the needs of patients and help to ensure that the research is aligned with their priorities.

By fostering a collaborative and multidisciplinary research environment, the full therapeutic potential of this compound can be explored in a more efficient and effective manner, ultimately benefiting patients with a range of diseases.

Q & A

Q. What are the established synthetic routes for 9-(Ethylthio)-2-acridinamine, and how do their yields and purity compare?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-aminoacridine with ethylthiol under alkaline conditions, followed by purification via column chromatography. Key parameters affecting yield include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity (>95%) is confirmed via HPLC and NMR .

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | 92–95 | DMF, K₂CO₃, 70°C, 12h |

| Palladium-catalyzed coupling | 50–60 | 88–90 | Pd(OAc)₂, THF, 24h |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and acridinamine aromatic protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 255.12).

- HPLC: Quantifies purity using C18 columns (acetonitrile/water gradient, retention time ~8.2 min) .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

Methodological Answer: The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DCM. Stability studies (via UV-Vis spectroscopy) show degradation <5% over 72h in DMSO at 4°C. For aqueous experiments, use co-solvents like ethanol (≤10% v/v) to enhance solubility without destabilization .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. To address this:

Perform variable-temperature NMR to detect conformational changes.

Validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental spectra.

Use X-ray crystallography to confirm solid-state conformation .

Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?

Methodological Answer:

- Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) to determine IC₅₀ values.

- ANOVA with Tukey’s Test: Compare multiple treatment groups (α = 0.05).

- QC Criteria: Include positive/negative controls and triplicate runs to ensure reproducibility .

Q. How can mechanistic studies distinguish between intercalation and covalent binding modes of this compound with DNA?

Methodological Answer:

- Ethidium Displacement Assay: Reduced fluorescence indicates intercalation.

- Mass Spectrometry: Detect covalent adducts (e.g., DNA-ethylthioacridinamine complexes).

- Molecular Dynamics Simulations: Model binding kinetics (e.g., using AMBER) .

Experimental Design & Ethical Considerations

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition assays?

Methodological Answer:

- Negative Controls: Use solvent-only (e.g., DMSO) and enzyme-free samples.

- Positive Controls: Include known inhibitors (e.g., staurosporine for kinases).

- Counter-Screens: Test against related enzymes to rule off-target effects .

Q. What ethical protocols are critical when handling this compound in in vivo studies?

Methodological Answer:

- IACUC Approval: Ensure animal welfare compliance (e.g., 3Rs principles).

- Toxicity Screening: Conduct acute toxicity tests (LD₅₀ determination) before dosing.

- Data Transparency: Report adverse events and attrition rates in publications .

Data Contradiction & Reproducibility

Q. How can researchers address batch-to-batch variability in the biological activity of synthesized this compound?

Methodological Answer:

Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure derivatives?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak AD-H to separate enantiomers.

- Circular Dichroism (CD): Verify enantiopurity via Cotton effects.

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in synthesis .

Literature & Critical Analysis

Q. How should researchers critically evaluate conflicting literature reports on the photostability of this compound?

Methodological Answer:

Q. What strategies are effective for tracing structure-activity relationships (SAR) in acridinamine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.